1-[3-(benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine is a piperazine derivative characterized by a substituted benzyl group at position 1 and a methylsulfonyl group at position 4 of the piperazine ring. Piperazine derivatives are widely studied in medicinal chemistry due to their ability to modulate pharmacokinetic properties, including solubility and bioavailability, via hydrogen bonding and pKa adjustments .
Properties
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-25-19-9-8-18(14-20(19)26-16-17-6-4-3-5-7-17)15-21-10-12-22(13-11-21)27(2,23)24/h3-9,14H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZAQKKSYOUKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the benzyloxy and methoxybenzyl intermediates. These intermediates are then reacted with piperazine under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The benzyloxy and methoxybenzyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Key Observations:
Substituent Position 1: The 3-(benzyloxy)-4-methoxybenzyl group (target compound) is distinct from simpler benzyl or chlorobenzyl groups in analogs. This substitution likely enhances aromatic stacking interactions in enzyme binding pockets, as seen in BACE1 inhibitors .
Substituent Position 4 :
- Methylsulfonyl (target) vs. aryl-sulfonyl (e.g., 4-methylphenylsulfonyl ): Methylsulfonyl is smaller and less lipophilic, which may improve aqueous solubility but reduce membrane permeability.
- 4-Ethoxybenzyl () introduces a lipophilic substituent, contrasting with the polar sulfonyl group in the target compound.
Enzyme Inhibition:
- Analogs with 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole fragments demonstrate IC₅₀ values of ~19–22 mM against BACE1, highlighting the importance of sulfonyl-piperazine motifs in enzyme binding . The target compound’s methylsulfonyl group may similarly engage in hydrogen bonding within catalytic sites.
- 1-(2-Methoxyphenyl)piperazine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that methoxy-aromatic substitutions (as in the target) could enhance antimicrobial properties .
Cytotoxicity:
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives show significant cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 µM for liver and breast cancer) . While the target compound lacks direct cytotoxic data, its methylsulfonyl group may mimic the electron-withdrawing effects of chlorobenzhydryl moieties, warranting further investigation.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound’s molecular weight (~438 g/mol, estimated) is comparable to analogs like (446.59 g/mol) but lower than ethanedioate salts (e.g., ), which have increased mass due to counterions.
- Metabolism : Piperazine derivatives like meclozine undergo extensive metabolism, producing N-dealkylated and hydroxylated metabolites . The target’s benzyloxy and methoxy groups may slow oxidative metabolism, extending half-life.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
